2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be deduced from the name.
Synthesis Analysis
The synthesis of a compound involves understanding the reactions needed to create it from readily available starting materials. This often involves multiple steps, each with its own reactants, products, and conditions.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can include its reactivity, selectivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Chlorogenic Acid: A Model for Comparative Analysis
While there were no direct findings on the specific compound "2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol" in the available literature, we can draw parallels with the research applications of similarly structured compounds, such as Chlorogenic Acid (CGA). CGA has garnered attention for its multifaceted pharmacological properties, potentially offering insight into the research applications of structurally related phenolic compounds.
CGA demonstrates a broad spectrum of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and its role as a central nervous system (CNS) stimulator. These therapeutic roles suggest its potential utility in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. CGA's ability to modulate lipid metabolism and glucose regulation highlights its importance in metabolic health research (Naveed et al., 2018).
Pharmacophore Design for Kinase Inhibition
Another relevant research application is found in the design of kinase inhibitors, where compounds with a specific scaffold, such as imidazole or pyrimidine, have shown selectivity towards certain kinase targets. The review of synthetic compounds with tri- and tetra-substituted imidazole scaffolds as selective inhibitors for the p38 mitogen-activated protein (MAP) kinase illuminates the potential research utility of related compounds in drug design. This kinase is crucial for proinflammatory cytokine release, indicating the importance of structurally related compounds in designing anti-inflammatory agents (Scior et al., 2011).
Hybrid Catalysts in Organic Synthesis
The synthesis of complex organic compounds often requires catalysts that can facilitate or drive the reaction pathways. Research on hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidine, underlines the significance of catalysts in the development of pharmaceuticals. These scaffolds are precursors in medicinal chemistry, suggesting that compounds with pyrimidine units could play a role in synthesizing bioactive molecules (Parmar et al., 2023).
Safety And Hazards
This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact.
Future Directions
This involves speculating on potential future research directions, such as new synthetic routes, applications, or modifications to the compound.
Please consult with a professional chemist or a reliable source for accurate information. This is a general approach and may not apply to all compounds. It’s always important to follow safety guidelines when handling chemicals.
properties
IUPAC Name |
2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-bromophenyl)methoxy]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O4/c1-30-17-6-8-18(9-7-17)32-22-13-27-24(26)28-23(22)20-11-10-19(12-21(20)29)31-14-15-2-4-16(25)5-3-15/h2-13,29H,14H2,1H3,(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKPHKUPBIGOCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Br)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-bromobenzyl)oxy)phenol |
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